Cas no 212891-05-9 (1,3-dicaffeoylquinic acid)

1,3-dicaffeoylquinic acid structure
1,3-dicaffeoylquinic acid structure
商品名:1,3-dicaffeoylquinic acid
CAS番号:212891-05-9
MF:C25H24O12
メガワット:516.450868606567
CID:2079761
PubChem ID:5281769

1,3-dicaffeoylquinic acid 化学的及び物理的性質

名前と識別子

    • 1,3-dicaffeoylquinic acid
    • 1,3-di-O-caffeoylquinic acid
    • 1,3-O-dicaffeoylquinic acid
    • 1,5-dicaffeoylquinic acid
    • 1,5-di-O-caffeoylquinic acid
    • cynarin
    • cynarine
    • Cynarine, INN
    • Cynarine;1,3-Dicaffeoylquinic acid;1,5-DQA;1,5-Dicaffeoylquinic acid
    • 1,3-Dicaffeoylquinic acid (constituent of echinacea angustifolia root, echinacea pallida root, echinacea purpurea root and echinacea purpurea aerial parts)
    • (1R,3R,4S,5R)-1,3-bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4,5-dihydroxycyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 1,3-bis(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,5-dihydroxy-, (1R,3R,4S,5R)-
    • Plemocil
    • 1_5_dihydrocaffeoylquinic_acid
    • 1-O,3-O-Bis(3,4-dihydroxycinnamoyl)chinasaeure
    • Phemocil
    • Cinarine
    • Cynarine [MART.]
    • AC-6022
    • Cynarine (MART.)
    • 30964-13-7
    • s3301
    • A820670
    • (1R,3R,4S,5R)-1,3-Bis((3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,5-dihydroxycyclohexanecarboxylic acid
    • CHEBI:520
    • (1R,3R,4S,5R)-1,3-Bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,5-dihydroxycyclohexanecarboxylic acid
    • BDBM50369484
    • Tox21_111176_1
    • (1R,3R,4S,5R)-1,3-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-4,5-dihydroxycyclohexane-1-carboxylic acid
    • HY-N0359
    • 1,5-DQA
    • CHEMBL487258
    • (1R,3R,4S,5R)-1,3-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexane-1-carboxylic acid
    • 1,3-Dicaffeoylquinic acid, >=98% (HPLC)
    • AS-74959
    • (1R-(1alpha,3alpha,4alpha,5beta))-1,3-Bis((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-4,5-dihydroxycyclohexanecarboxylic acid
    • CAS-30964-13-7
    • Cinarin
    • Cyclohexanecarboxylic acid, 1,3-bis((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-4,5-dihydroxy-
    • Cynarin, analytical standard
    • 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate)
    • 1,3-Dicqa
    • Chinasaeure-1,3-dikaffeesaeureester
    • NS00007039
    • 1,5-Dicaffeoylqunic acid
    • AKOS015912727
    • J-003723
    • DTXSID0050423
    • Cynarin (1,3-Dicaffeoylquinic acid)
    • (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-1,3-BIS((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-4,5-DIHYDROXYCYCLOHEXANECARBOXYLIC ACID
    • Cyclohexanecarboxylic acid,1,3-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-4,5-dihydroxy-,(1R,3R,4S,5R)-
    • cynarinum
    • 212891-05-9
    • Cynarine [INN:WHO-DD]
    • 3,4-Dihydroxycinnamic acid, 1-carboxy-4,5-dihydroxy-1,3-cyclohexylene ester
    • UNII-85D81U9JAV
    • 1884-23-7
    • Caffeic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylene ester
    • CS-6280
    • Tox21_111176
    • (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
    • Listrocol
    • NCGC00274085-01
    • BCP29379
    • Cynarine [INN]
    • Cynarine [MI]
    • 85D81U9JAV
    • DTXSID301309674
    • MFCD11112054
    • Quinic acid 1,5-dicaffeic ester
    • (1R,3R,4S,5R)-1,3-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexanecarboxylicacid
    • 3,4-Dihydroxycinnamic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylene ester
    • DTXCID9029805
    • SCHEMBL42528
    • (1R,3R,4S,5R)-1,3-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexanecarboxylic acid
    • Cynarine [WHO-DD]
    • 1,5-Dicaffeoyl quinic acid
    • Q1763092
    • Q-100389
    • Cynaricine
    • FD157793
    • YDDUMTOHNYZQPO-RVXRWRFUSA-N
    • DA-49032
    • Cynarin (Standard)
    • FD157794
    • DA-52251
    • Cinarine; (1R,3R,4S,5R)-1,3-bis[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,5-dihydroxy-cyclohexanecarboxylic acid
    • HY-N0359R
    • インチ: InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
    • InChIKey: YDDUMTOHNYZQPO-RVXRWRFUSA-N
    • ほほえんだ: C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 516.12677620g/mol
  • どういたいしつりょう: 516.12677620g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 12
  • 重原子数: 37
  • 回転可能化学結合数: 9
  • 複雑さ: 887
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 211Ų

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